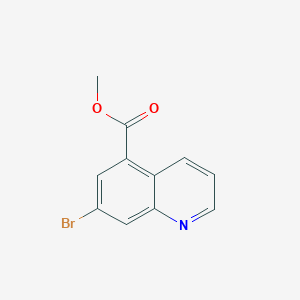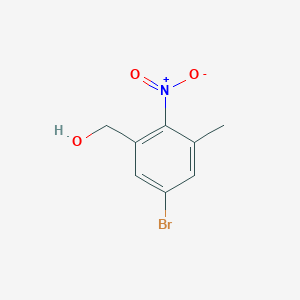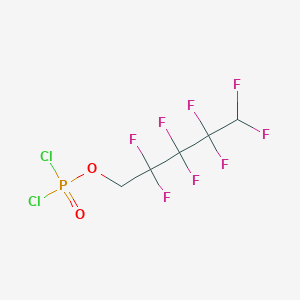
6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid: is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions, respectively, along with a cyclopropyl group at the 2nd position and a carboxylic acid group at the 4th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a quinoline precursor, followed by the introduction of the cyclopropyl group and the carboxylation at the 4th position. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and reduce costs.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling.
科学研究应用
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Agriculture: Investigated for potential use in the development of agrochemicals.
作用机制
The mechanism of action of 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
6-Bromo-8-chloroquinoline: Lacks the cyclopropyl and carboxylic acid groups.
8-Chloro-2-cyclopropylquinoline: Lacks the bromine and carboxylic acid groups.
6-Bromo-2-cyclopropylquinoline: Lacks the chlorine and carboxylic acid groups.
Uniqueness: 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid is unique due to the combination of bromine, chlorine, cyclopropyl, and carboxylic acid groups on the quinoline ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H9BrClNO2 |
|---|---|
分子量 |
326.57 g/mol |
IUPAC 名称 |
6-bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrClNO2/c14-7-3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10(15)4-7/h3-6H,1-2H2,(H,17,18) |
InChI 键 |
DOSYFZOFIMFFBV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=C(C=C(C=C3Cl)Br)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)

